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Compound of Interest

Compound Name: NP-1815-PX sodium

Cat. No.: B10861449

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of NP-1815-PX sodium's performance in engaging the P2X4 receptor
(P2X4R) against other known antagonists. The information is supported by experimental data
to aid in the evaluation of this potent and selective antagonist.

NP-1815-PX sodium has emerged as a significant tool in the study of P2X4R, a ligand-gated
ion channel implicated in various physiological and pathological processes, including
neuropathic pain, inflammation, and smooth muscle contraction.[1][2][3] This guide delves into
the quantitative measures of its target engagement, the experimental protocols used for its
validation, and a comparative look at alternative compounds.

Comparative Efficacy of P2X4R Antagonists

The potency of NP-1815-PX in blocking P2X4R has been quantified through in vitro assays
measuring the inhibition of ATP-induced intracellular calcium influx in cell lines engineered to
express specific P2X receptor subtypes.
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Compound Target Species IC50 Reference
NP-1815-PX
) P2X4R Human 0.26 uM [4][5]
sodium
Inhibits at 0.3 uM
NP-1815-PX P2X4R Rat [5][6]
and 1 uyM
Inhibits at 0.3 uM
NP-1815-PX P2X4R Mouse [5][6]
and 1 uM
Paroxetine P2X4R Human 1.87 uM [71[8]
Paroxetine P2X4R Rat 2.45 uM [71[8]
TNP-ATP P2X4R Rat ~15 pM [8]

Selectivity Profile of NP-1815-PX

A crucial aspect of a pharmacological tool is its selectivity for the intended target. NP-1815-PX

demonstrates a high degree of selectivity for P2X4R over other P2X receptor subtypes.

Compound Target Receptor IC50 Reference
NP-1815-PX hP2X4R 0.26 pM [41[5]
hP2X1R >30 UM [5]

hP2X2R 7.3 uM [5]

rP2X3R >30 UM [5]

hP2X2/3R >30 M [5]

hP2X7R >30 uM [5]

P2X4R Signaling Pathway and Antagonist

Interaction

Activation of the P2X4 receptor by its endogenous ligand, ATP, triggers a cascade of

intracellular events. The primary mechanism involves the influx of cations, leading to various
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cellular responses. NP-1815-PX acts as an antagonist, blocking this initial activation step.
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Caption: P2X4R signaling cascade and the inhibitory action of NP-1815-PX.

Experimental Protocols

The validation of P2X4R target engagement by NP-1815-PX and other antagonists relies on
robust in vitro assays. A commonly cited method is the measurement of intracellular calcium
concentration ([Ca2*]i) in response to ATP stimulation in a cell line expressing the target
receptor.

Intracellular Calcium Influx Assay

This assay quantifies the ability of a compound to inhibit the ATP-mediated increase in
intracellular calcium through P2X4R.

Cell Line: Human astrocytoma cell line 1321N1, stably transfected to express human P2X4R
(hP2X4R-1321N1). These cells are chosen because they do not endogenously express ATP
receptors.[6]

Protocol:

e Cell Culture: hP2X4R-1321NL1 cells are cultured in appropriate media and conditions to
ensure healthy growth and receptor expression.

o Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g.,
Fura-2 AM or Fluo-4 AM) which will fluoresce upon binding to calcium.
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Compound Incubation: The cells are pre-incubated with varying concentrations of the
antagonist (e.g., NP-1815-PX) for a defined period (e.g., 15 minutes).[6]

ATP Stimulation: The P2X4R agonist, ATP, is added to the cells to induce calcium influx.

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the
increase in intracellular calcium, is measured using a suitable instrument (e.g., a
fluorescence plate reader or a microscope-based imaging system).

Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage
reduction in the ATP-induced calcium response compared to a control (cells treated with ATP
but no antagonist). The IC50 value is then determined from the concentration-response
curve.
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Caption: Workflow for the intracellular calcium influx assay.

Alternative P2X4R Antagonists
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For a comprehensive evaluation, it is beneficial to compare NP-1815-PX with other known
P2X4R antagonists.

e NC-2600: A novel and selective P2X4R antagonist that has been investigated in preclinical
models of colitis and has entered Phase 1 clinical trials for neuropathic pain.[1][4][9][10]
While specific IC50 values are not as readily available in the public domain, its progression
to clinical trials underscores its potential as a therapeutic agent.

o Paroxetine: A selective serotonin reuptake inhibitor (SSRI) that has been shown to inhibit
P2X4R function.[7][8][11] Its potency is lower than that of NP-1815-PX.

e TNP-ATP (2',3'-O-(2,4,6-trinitrophenyl)adenosine-5'-triphosphate): A non-selective P2X
receptor antagonist that also inhibits P2X4R, albeit with lower potency compared to its
effects on other P2X subtypes.[8][11]

Conclusion

NP-1815-PX sodium stands out as a highly potent and selective antagonist of the P2X4
receptor. The quantitative data from in vitro assays, supported by clear experimental protocols,
provide a solid foundation for its use in preclinical research to probe the function of P2X4R and
to evaluate its therapeutic potential. When compared to other antagonists, NP-1815-PX offers a
superior combination of potency and selectivity, making it a valuable tool for researchers in the
field of purinergic signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemiphar.co.jp [chemiphar.co.jp]

2. medchemexpress.com [medchemexpress.com]

3. NP-1815-PX sodium | P2X Receptor | 1239578-80-3 | Invivochem [invivochem.com]

4. drugtargetreview.com [drugtargetreview.com]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.chemiphar.co.jp/english/ir/doc/2016/20160617_e.pdf
https://www.drugtargetreview.com/article/18090/antagonists-targeting-ion-channels/
https://d-nb.info/1269572016/34
https://pubmed.ncbi.nlm.nih.gov/35338432/
https://pubmed.ncbi.nlm.nih.gov/19389225/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2680826/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2017.00291/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2680826/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2017.00291/full
https://www.benchchem.com/product/b10861449?utm_src=pdf-body
https://www.benchchem.com/product/b10861449?utm_src=pdf-custom-synthesis
https://www.chemiphar.co.jp/english/ir/doc/2016/20160617_e.pdf
https://www.medchemexpress.com/np-1815-px.html
https://www.invivochem.com/product/V73556
https://www.drugtargetreview.com/article/18090/antagonists-targeting-ion-channels/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

5. NP-1815-PX sodium | P2X4 antagonist | Probechem Biochemicals [probechem.com]

6. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse
model of herpetic pain - PMC [pmc.ncbi.nlm.nih.gov]

7. Antidepressants inhibit P2X4 receptor function: a possible involvement in neuropathic pain
relief - PubMed [pubmed.ncbi.nim.nih.gov]

8. Antidepressants inhibit P2X4 receptor function: a possible involvement in neuropathic pain
relief - PMC [pmc.ncbi.nim.nih.gov]

9. d-nb.info [d-nb.info]

10. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-
PX, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Frontiers | P2X4 Receptor Function in the Nervous System and Current Breakthroughs in
Pharmacology [frontiersin.org]

To cite this document: BenchChem. [Validating P2X4 Receptor Target Engagement: A
Comparative Analysis of NP-1815-PX]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10861449#validating-p2x4r-target-engagement-of-
np-1815-px-sodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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